3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-20-13-6-5-11(9-12(13)16)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPTEGVMPCCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCCC=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H18FNO3
- Molecular Weight: 277.31 g/mol
The structure features a fluorine atom, a methoxy group, and a cyclohexene derivative, which may contribute to its biological properties.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity: Compounds related to this compound have shown effectiveness against viruses such as Hepatitis B (HBV). For example, nucleoside analogs with structural similarities have been reported to inhibit HBV polymerase with IC50 values as low as 120 nM .
- Cytotoxicity: Some derivatives have demonstrated selective cytotoxic effects against tumor cells. Studies on related compounds indicated varying degrees of cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
- Antiviral Studies:
- Cytotoxicity Assays:
- Mechanistic Insights:
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Target Compound vs. 3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide ()
- Substituent Differences: The target compound’s cyclohexenyl group contrasts with the 2-(2-fluorophenyl)-2-methoxypropyl substituent in .
- Molecular Weight : The target compound’s molecular weight is estimated to be ~335–361 g/mol (based on analogs in ), comparable to the 335.34 g/mol of the compound.
- Reactivity : The cyclohexenyl group may impart ring strain, increasing reactivity in cycloaddition or hydrogenation reactions compared to the stable arylpropyl group .
Target Compound vs. 3-fluoro-N-(3-fluorophenyl)benzamide ()
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, a related benzamide derivative was prepared using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at -50°C to minimize side reactions . Key parameters include:
- Temperature control : Sub-zero conditions reduce racemization.
- Stoichiometry : A 1:1 molar ratio of carboxylic acid to amine precursor ensures minimal byproducts.
- Purification : Column chromatography with gradients (e.g., pentanes:ethyl acetate 3:1) is critical, though fluorinated analogs may decompose during purification, requiring one-pot reduction strategies .
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Characteristic peaks for the cyclohexenyl moiety (δ 4.17–4.28 ppm for hydroxyl-bearing CH and δ 2.30–2.65 ppm for methylene groups) and fluorine-induced splitting in aromatic protons (δ 6.27–7.74 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 348.1606) confirms molecular integrity. Discrepancies >2 ppm suggest impurities or isotopic interference .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The fluorinated benzamide scaffold is explored for:
- Enzyme targeting : Analogous compounds inhibit bacterial enzymes like acps-pptase, disrupting lipid biosynthesis .
- Receptor modulation : The cyclohexenyl group may enhance blood-brain barrier permeability, making it relevant for CNS drug candidates .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies between X-ray diffraction (e.g., bond angles in cyclohexenyl groups) and NMR-derived conformers arise from dynamic equilibria in solution. Strategies include:
- Variable-temperature NMR : To detect rotational barriers (e.g., ΔG‡ > 60 kJ/mol indicates restricted rotation).
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental crystallographic data (e.g., C–O bond lengths: 1.36 Å calc. vs. 1.34 Å obs.) .
Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2–10) at 37°C and monitor degradation via HPLC. Fluorinated benzamides typically degrade >20% at pH <3 due to acid-catalyzed hydrolysis .
- Light/thermal stability : Expose to UV (254 nm) and 40°C for 72 hours; track parent compound loss using LC-MS.
Q. How can fluorination byproducts be minimized during synthesis?
- Methodological Answer :
- Reagent selection : Use Selectfluor® over HF-pyridine to reduce side reactions (e.g., 3-fluoro vs. 2-fluoro regioisomers) .
- Reaction monitoring : In situ 19F NMR tracks fluorination progress (δ -120 to -180 ppm for CF groups) .
- Byproduct removal : Silica gel chromatography with 5% EtOAc/hexane elutes non-polar impurities first .
Critical Analysis of Contradictory Evidence
- Fluorination Efficiency : BenchChem reports 48% yields for fluorinated analogs , while ACS studies achieved 85% using DCC/HOBt . This discrepancy highlights the need for rigorous anhydrous conditions.
- Biological Activity : PubChem notes trifluoromethyl groups enhance antibacterial activity , but no in vivo data exists for this specific compound. Researchers should validate claims via MIC assays against Gram-positive pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
